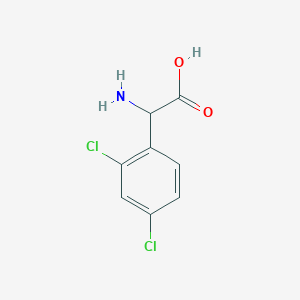

Ácido 2-amino-2-(2,4-diclorofenil)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2,4-dichlorophenyl)acetic acid is a compound that is structurally related to a class of compounds with potential anti-inflammatory and immunosuppressive activities. While the provided papers do not directly discuss 2-amino-2-(2,4-dichlorophenyl)acetic acid, they do explore similar compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which share a common motif of an amino-acetic acid linked to a chlorinated aromatic system . These studies are indicative of the interest in chlorinated amino-acetic acid derivatives for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves various chemical reactions to introduce different substituents into the molecule. The papers describe the synthesis of a number of new derivatives, confirming their chemical structures through elemental analysis and infrared (IR) spectroscopy . Additionally, an optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound with a similar chlorinated phenyl group, has been reported, highlighting the importance of reaction conditions such as temperature and molar ratios for achieving high yields .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectral analysis, such as IR spectroscopy, and in some cases, X-ray crystallography. For instance, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized, revealing a non-planar structure with well-localized double bonds . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, with unexpected details emerging during the synthesis process. For example, the addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been studied, revealing new insights into the chemical properties of these molecules . The reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have also been explored, leading to the formation of ketene dithioacetals and acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. The papers provided do not directly discuss the physical properties of 2-amino-2-(2,4-dichlorophenyl)acetic acid, but they do provide insights into the properties of structurally related compounds. For example, the solubility, melting points, and stability of these compounds can be inferred from their chemical structures and the presence of chlorinated aromatic systems, which are known to influence these properties.

Aplicaciones Científicas De Investigación

Propiedades químicas e información de seguridad

“Ácido 2-amino-2-(2,4-diclorofenil)acético” tiene un número CAS de 299169-13-4 y un peso molecular de 220,05 . Es importante manipular este químico con cuidado, ya que ha sido clasificado con la palabra de advertencia "Advertencia" según el Sistema Globalmente Armonizado de Clasificación y Etiquetado de Productos Químicos (SGA) .

Modificación estructural de productos naturales

Los aminoácidos, incluido el “this compound”, se han utilizado en la modificación estructural de productos naturales . Se espera que la introducción de aminoácidos en productos naturales mejore el rendimiento de estos productos y minimice sus efectos adversos . Esta aplicación proporciona una base teórica para la modificación estructural de productos naturales en el futuro .

Actividades antiproliferativas

Los derivados de aminoácidos, incluidos los del “this compound”, han mostrado actividades antiproliferativas más fuertes sobre el crecimiento de diferentes células cancerosas in vitro . Esto sugiere aplicaciones potenciales en la investigación y el tratamiento del cáncer .

Uso como estándar interno

Si bien no está directamente relacionado con el “this compound”, su pariente cercano “Ácido 2,4-diclorofenilacético” se ha utilizado como estándar interno en la determinación de herbicidas de ácido fenoxialcanoico en sangre por GC con detección por captura de electrones . Esto sugiere que el “this compound” podría utilizarse potencialmente de manera similar en química analítica .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.

Mode of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways . These compounds can affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 |

Source

|

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299169-13-4 |

Source

|

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)